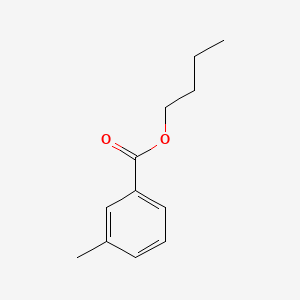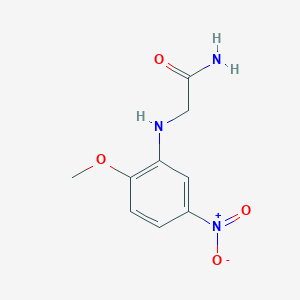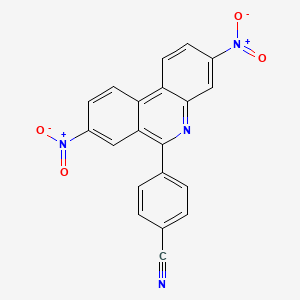
Chloromethyl 2,2-dimethylbutanoate
Vue d'ensemble
Description
Chloromethyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C7H13ClO2. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. This compound is known for its reactivity and stability, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloromethyl 2,2-dimethylbutanoate can be synthesized through the esterification of 2,2-dimethylbutanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: Chloromethyl 2,2-dimethylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed in the presence of a base or acid to yield 2,2-dimethylbutanoic acid and chloromethyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts are used in hydrolysis reactions.
Major Products Formed:
Applications De Recherche Scientifique
Chloromethyl 2,2-dimethylbutanoate is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds for research purposes.
Medicine: The compound is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of chloromethyl 2,2-dimethylbutanoate involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The chloromethyl group acts as an electrophile, attracting nucleophiles and facilitating substitution reactions. The ester group can undergo hydrolysis, breaking down into its constituent acid and alcohol .
Comparaison Avec Des Composés Similaires
- Chloromethyl 2,2-dimethylpropanoate
- Chloromethyl 2,2-dimethylpentanoate
Comparison: Chloromethyl 2,2-dimethylbutanoate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds. Its chloromethyl group and ester functionality make it a versatile intermediate in organic synthesis, distinguishing it from other chloromethyl esters .
Propriétés
IUPAC Name |
chloromethyl 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-4-7(2,3)6(9)10-5-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVJTTAYFWQVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560601 | |
| Record name | Chloromethyl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67317-61-7 | |
| Record name | Chloromethyl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-](/img/structure/B1659617.png)

![ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate](/img/structure/B1659622.png)

![1-[(4-Methylanilino)methyl]naphthalen-2-ol](/img/structure/B1659624.png)

![1,3-Bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea](/img/structure/B1659627.png)
![1,3-Bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]urea](/img/structure/B1659629.png)

![4-(6-Chloro-benzo[1,3]dioxol-5-ylmethylene)-2-phenyl-4H-oxazol-5-one](/img/structure/B1659632.png)



